molecular formula C20H36S B071218 3,4-Dioctylthiophene CAS No. 161746-06-1

3,4-Dioctylthiophene

Cat. No.: B071218
CAS No.: 161746-06-1
M. Wt: 308.6 g/mol
InChI Key: WAOUDPOLPWAIGN-UHFFFAOYSA-N
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Description

3,4-Dioctylthiophene, also known as this compound, is a useful research compound. Its molecular formula is C20H36S and its molecular weight is 308.6 g/mol. The purity is usually 95%.
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Properties

CAS No.

161746-06-1

Molecular Formula

C20H36S

Molecular Weight

308.6 g/mol

IUPAC Name

3,4-dioctylthiophene

InChI

InChI=1S/C20H36S/c1-3-5-7-9-11-13-15-19-17-21-18-20(19)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3

InChI Key

WAOUDPOLPWAIGN-UHFFFAOYSA-N

SMILES

CCCCCCCCC1=CSC=C1CCCCCCCC

Canonical SMILES

CCCCCCCCC1=CSC=C1CCCCCCCC

Synonyms

3,4-DIOCTYLTHIOPHENE

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2 M octylmagnesium bromide (100 milliliters, 0.2 mol) in anhydrous ethyl ether was added to a well-stirred mixture of dichloro[1,3-bis(diphenylphosphino)-propane]nickel(II) (0.2 gram) and 3,4-dibromothiophene (20.16 grams, 0.0833 mol) in 200 milliliters of anhydrous ethyl ether in a 500 milliliter round bottom flask cooled with an ice bath under an inert atmosphere. The nickel complex reacted immediately with the Grignard reagent and the resulting reaction mixture was allowed to warm up to room temperature. An exothermic reaction started within 30 minutes and the ethyl ether began to reflux gently. After stirring for another 2 hours at room temperature, the reaction mixture was refluxed for 6 hours, then cooled in an ice bath, and hydrolyzed with aqueous 2N hydrochloric acid. The organic layer was separated and washed successively with water, brine, and again with water, dried over anhydrous sodium sulfate, and filtered. After evaporation of the solvent, the residue was distilled under reduced pressure through Kugelrohr apparatus to provide 21.3 grams of 3,4-dioctylthiophene as a colorless liquid.
Quantity
100 mL
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reactant
Reaction Step One
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20.16 g
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reactant
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0 (± 1) mol
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solvent
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200 mL
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solvent
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0.2 g
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catalyst
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[Compound]
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Grignard reagent
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reactant
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Synthesis routes and methods II

Procedure details

Synthesis: 2 M octylmagnesium bromide (100 milliliters, 0.2 mol) in anhydrous ethyl ether was added to a well-stirred mixture of dichloro[1,3-bis(diphenylphosphino)-propane]nickel (II) (0.2 gram) and 3,4-dibromothiophene (20.16 grams, 0.0833 mol) in 200 milliliters of anhydrous ethyl ether in a 500 milliliter round bottom flask cooled with an ice bath under an inert atmosphere. The nickel complex (II) reacted immediately with the Grignard reagent, and the resulting reaction mixture was then allowed to warm up to room temperature. An exothermic reaction started within 30 minutes and the ethyl ether began to reflux gently. After stirring for another 2 hours at room temperature, the reaction mixture was refluxed for 6 hours, then cooled in an ice bath, and hydrolyzed with an aqueous 2N hydrochloric acid. The resulting organic layer was separated and washed successively with water, brine, and again with water, dried over anhydrous sodium sulfate, and filtered. After evaporation of the solvent, the residue was distilled under reduced pressure using a Kugelrohr apparatus to provide 21.3 grams of 3,4-dioctylthiophene as a colorless liquid.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
20.16 g
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reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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200 mL
Type
solvent
Reaction Step One
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0.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Grignard reagent
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
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Reaction Step Four

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